Isoprenaline

Description

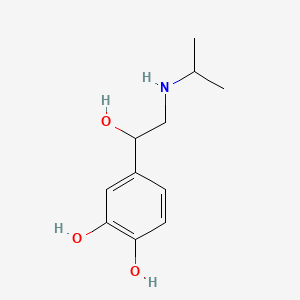

Structure

3D Structure

Properties

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZZKOKVBUJMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023175 | |

| Record name | Isoproterenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoproterenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.86e+00 g/L | |

| Record name | Isoproterenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7683-59-2 | |

| Record name | Isoproterenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7683-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoproterenol [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007683592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoprenaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | isoproterenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isoproterenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoproterenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoprenaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROTERENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L628TT009W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoproterenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170.5 °C | |

| Record name | Isoprenaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoproterenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isoprenaline's Interaction with Beta-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of isoprenaline, a non-selective β-adrenergic receptor agonist, at the molecular, cellular, and physiological levels. This compound, also known as isoproterenol, serves as a vital tool in pharmacological research and has clinical applications in treating conditions such as bradycardia and heart block.[1][2] This document provides a comprehensive overview of its interaction with β1, β2, and β3-adrenergic receptors, detailing the subsequent signaling cascades, quantitative pharmacological parameters, and standard experimental protocols for their study.

Core Mechanism of Action: G-Protein-Coupled Receptor Activation

This compound exerts its effects by binding to and activating beta-adrenergic receptors, which are members of the G-protein-coupled receptor (GPCR) superfamily.[1][3] As a full agonist, this compound stabilizes the active conformation of the receptor, initiating a cascade of intracellular events.[4] This guide will dissect the canonical signaling pathway common to all three β-adrenergic receptor subtypes, followed by a discussion of subtype-specific downstream effects.

The Canonical Gs-Adenylyl Cyclase-cAMP Pathway

Upon binding of this compound to the extracellular domain of a β-adrenergic receptor, a conformational change is induced in the receptor's transmembrane helices. This allosteric change facilitates the coupling of the receptor's intracellular loops with a heterotrimeric Gs protein.[3] This interaction catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).

The GTP-bound Gαs dissociates from the βγ-subunits and the receptor, becoming an active signaling molecule.[3] Activated Gαs then binds to and stimulates adenylyl cyclase, a membrane-bound enzyme.[3] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[3]

Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[3] PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits releases the active catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, leading to a variety of cellular responses.[3]

Receptor Subtype-Specific Actions of this compound

This compound is a non-selective agonist, meaning it binds to and activates β1, β2, and β3 adrenergic receptors with similar affinity.[4] The physiological outcome of this compound administration is therefore a composite of the effects mediated by each of these receptor subtypes, which are differentially expressed across various tissues.

Beta-1 Adrenergic Receptor (β1AR)

Primarily located in the heart, β1AR activation by this compound leads to positive chronotropic (increased heart rate), inotropic (increased contractility), and dromotropic (increased conduction velocity) effects.[3] PKA-mediated phosphorylation of L-type calcium channels and phospholamban in cardiomyocytes increases calcium influx and sarcoplasmic reticulum calcium uptake, respectively, enhancing cardiac output.[5] In the kidneys, β1AR stimulation triggers renin release.[5]

Beta-2 Adrenergic Receptor (β2AR)

β2ARs are predominantly found in the smooth muscle of the bronchi, blood vessels, and the uterus.[3] this compound-induced activation of the Gs-cAMP-PKA pathway in these tissues leads to smooth muscle relaxation.[3] In the airways, this results in bronchodilation.[3] In vascular smooth muscle, it causes vasodilation, leading to a decrease in peripheral resistance and diastolic blood pressure.[3] β2AR stimulation also promotes glycogenolysis in the liver and skeletal muscle.[5]

Beta-3 Adrenergic Receptor (β3AR)

β3ARs are most notably expressed in adipose tissue.[6] Their activation by this compound stimulates lipolysis, the breakdown of triglycerides into free fatty acids and glycerol.[7] The signaling pathway also involves the Gs-cAMP-PKA cascade, which ultimately activates hormone-sensitive lipase.

Quantitative Pharmacology of this compound

The interaction of this compound with β-adrenergic receptors can be quantified through binding and functional assays. The key parameters are the equilibrium dissociation constant (Kd) or its logarithmic form (pKi) for binding affinity, and the half-maximal effective concentration (EC50) or its logarithmic form (pEC50) and maximum effect (Emax) for functional potency and efficacy.

| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | β3-Adrenergic Receptor | Assay Type | Source |

| pKi | 6.8 ± 0.1 | 6.8 ± 0.1 | 6.1 ± 0.1 | Radioligand Binding ([3H]-CGP 12177) | |

| pEC50 | 7.7 ± 0.1 | 7.6 ± 0.1 | 6.9 ± 0.1 | cAMP Accumulation | |

| Emax | Full Agonist | Full Agonist | Full Agonist | cAMP Accumulation | [4] |

Data presented as mean ± SEM. pKi and pEC50 are negative logarithms of the molar concentration.

Receptor Regulation: Desensitization and Internalization

Prolonged exposure to this compound leads to a dampening of the cellular response, a phenomenon known as desensitization or tachyphylaxis. This is a crucial protective mechanism against overstimulation. Key processes involved include:

-

Receptor Phosphorylation: G-protein-coupled receptor kinases (GRKs) phosphorylate the agonist-occupied receptor.

-

β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestins, which sterically hinder G-protein coupling and promote receptor internalization.

-

Internalization: Receptors are removed from the cell surface via endocytosis into endosomes. From here, they can either be dephosphorylated and recycled back to the membrane or targeted for degradation.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the interaction of this compound with β-adrenergic receptors.

Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of this compound for a specific β-adrenergic receptor subtype.

Materials:

-

Cell membranes expressing the β-adrenergic receptor subtype of interest.

-

Radiolabeled antagonist (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Non-specific binding control (e.g., a high concentration of propranolol).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled antagonist, and either buffer, a concentration of this compound, or the non-specific binding control to each well.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cAMP, allowing for the determination of its potency (EC50) and efficacy (Emax).

Materials:

-

Whole cells expressing the β-adrenergic receptor subtype of interest.

-

This compound solutions of varying concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plate reader compatible with the detection kit.

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a PDE inhibitor for a defined period (e.g., 15-30 minutes) to prevent cAMP breakdown.

-

Add varying concentrations of this compound to the wells and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay-based detection kit according to the manufacturer's instructions.

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

This compound is a powerful pharmacological tool and a clinically relevant sympathomimetic amine that acts as a non-selective full agonist at β1, β2, and β3-adrenergic receptors. Its mechanism of action is primarily mediated through the activation of the Gs-adenylyl cyclase-cAMP signaling pathway, leading to diverse, tissue-specific physiological responses. A thorough understanding of its quantitative pharmacology, receptor subtype-specific effects, and the cellular mechanisms that regulate receptor sensitivity is fundamental for its application in both basic research and clinical practice. The experimental protocols outlined in this guide provide a framework for the continued investigation of β-adrenergic receptor pharmacology.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Beta blocker - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Isoprenaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of Isoprenaline (also known as Isoproterenol). It details the seminal moments in its development, from its initial synthesis to its characterization as the first selective β-adrenergic receptor agonist. This document outlines key synthetic pathways with detailed experimental protocols, presents quantitative data in structured tables, and visualizes reaction schemes and signaling pathways using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals in medicinal chemistry, pharmacology, and drug development.

Introduction and Historical Context

This compound, a synthetic catecholamine, holds a significant place in the history of pharmacology. Discovered in 1940 and developed throughout the 1940s, it was first approved for medical use in the United States in 1947.[1] Chemically, it is the N-isopropyl analogue of norepinephrine.[1] The development of this compound was a pivotal moment in understanding the adrenergic nervous system. Its unique pharmacological profile—retaining the cardiac stimulatory and bronchodilatory effects of adrenaline while lacking its vasoconstrictive properties—led to the revolutionary proposal of two distinct types of adrenergic receptors: alpha (α) and beta (β) receptors, by Raymond P. Ahlquist in 1948. This compound was the first compound identified as a selective β-adrenergic receptor agonist, profoundly influencing the development of future cardiovascular and respiratory drugs.[1]

Chemical Synthesis of this compound

The synthesis of this compound typically starts from catechol. Two primary routes have been established: one proceeding via a Friedel-Crafts acylation with chloroacetyl chloride, and another utilizing a reaction with glycine (B1666218). Both pathways converge on a key intermediate, which is then catalytically hydrogenated to yield this compound.

Synthesis Route 1: Friedel-Crafts Acylation of Catechol

This widely used method involves the acylation of catechol to form an α-chloroacetophenone intermediate, followed by amination and reduction.

2.1.1. Step 1: Friedel-Crafts Acylation of Catechol to 2-Chloro-3',4'-dihydroxyacetophenone

The synthesis begins with the Friedel-Crafts acylation of catechol with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

-

Reaction Scheme:

-

Catechol + Chloroacetyl Chloride → 2-Chloro-3',4'-dihydroxyacetophenone

-

-

Experimental Protocol:

-

To a mixture of aluminum chloride (606 g) in dichloromethane (B109758) (1800 ml) at 0-10°C, catechol (200 g) is added portion-wise.

-

A solution of chloroacetyl chloride (217.3 g) in dichloromethane (200 ml) is then added gradually while maintaining the temperature at 0-10°C.

-

The reaction mixture is stirred at 25-35°C until the reaction is complete, as monitored by HPLC.

-

The reaction is quenched by the addition of aqueous hydrochloric acid.

-

The crude product is isolated by filtration.

-

Purification is achieved by recrystallization from water with activated charcoal to yield colorless needles, or from aqueous acetic acid.[2]

-

-

Quantitative Data:

-

Yield: 62%

-

Melting Point: 173-176°C

-

2.1.2. Step 2: Amination of 2-Chloro-3',4'-dihydroxyacetophenone to 3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride

The α-chloro ketone intermediate is then reacted with isopropylamine, followed by treatment with hydrochloric acid to form the corresponding hydrochloride salt.

-

Reaction Scheme:

-

2-Chloro-3',4'-dihydroxyacetophenone + Isopropylamine → 3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride

-

-

Experimental Protocol:

-

2-Chloro-3',4'-dihydroxyacetophenone (200 g) is added to acetonitrile (B52724) (1400 ml).

-

Isopropylamine solution (221.7 g) is added gradually at 20-30°C.

-

The reaction temperature is raised to 55-65°C and maintained until the reaction is complete (monitored by HPLC).

-

The mixture is cooled to 20-30°C, and concentrated hydrochloric acid (383 ml) is added until the pH is approximately 2.0.

-

The mixture is heated to 50-65°C, stirred, then cooled, and the product is isolated by filtration.

-

-

Quantitative Data:

-

Yield: 45%

-

2.1.3. Step 3: Catalytic Hydrogenation to this compound Hydrochloride

The final step is the reduction of the ketone functionality to a secondary alcohol using catalytic hydrogenation.

-

Reaction Scheme:

-

3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride → this compound Hydrochloride

-

-

Experimental Protocol:

-

In a suitable autoclave, 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride (100 g) is dissolved in methanol (B129727) (800 ml).

-

10% Palladium on carbon (10 g, 50% moisture) is added as a slurry in methanol, along with water (60 ml) and a weakly basic ion exchange resin (e.g., Amberlyst A-21, 1 g).

-

The mixture is hydrogenated at 20-30°C under a hydrogen gas pressure of 3 to 5 kg/cm ².

-

Upon reaction completion (monitored by HPLC), the catalyst is removed by filtration.

-

The filtrate is concentrated, optionally treated with activated carbon, and the product is crystallized from a mixture of ethanol (B145695) and water.

-

Further purification can be achieved by slurrying the crude product in ethyl acetate (B1210297) followed by recrystallization from ethanol.[3]

-

-

Quantitative Data:

-

Yield: 65.5%

-

Purity (by HPLC): 99.93%

-

Synthesis Route 2: Reaction of Catechol with Glycine

An alternative approach involves the reaction of catechol with glycine, followed by reaction with an isopropylating agent and subsequent reduction.

2.2.1. Step 1: Friedel-Crafts Reaction of Catechol with Glycine

-

Reaction Scheme:

-

Catechol + Glycine → 2-amino-1-(3,4-dihydroxyphenyl)ethanone (B1212930)

-

-

Experimental Protocol:

-

To 1 L of 1,2-dichloroethane (B1671644), add 450 g of zinc chloride and cool to 10-15°C.

-

After stirring for 20 minutes, add 110 g (1.0 mol) of catechol in batches.

-

Continue stirring for 30 minutes, then heat to 70°C.

-

A solution of 78.6 g (1.05 mol) of glycine in 1,2-dichloroethane is added dropwise.

-

The reaction is refluxed for 20 hours.

-

After cooling to room temperature, the reaction is quenched with dilute hydrochloric acid and stirred for 2-3 hours at 20-30°C.

-

The solid is collected by filtration, and the pH is adjusted to ~6.8 with sodium bicarbonate solution.

-

The resulting solid is collected by filtration and dried.

-

-

Quantitative Data:

-

Yield: 76.82%

-

2.2.2. Step 2: Formation of this compound Ketone Intermediate Hydrochloride

-

Reaction Scheme:

-

2-amino-1-(3,4-dihydroxyphenyl)ethanone + 2-chloropropane (B107684) → 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride

-

-

Experimental Protocol:

-

To a reaction vessel, add 250 g of 95% ethanol and 70 g of triethylamine, then cool to 10-15°C.

-

Add 82 g (1.05 mol) of 2-chloropropane, ensuring the temperature does not exceed 20°C.

-

Add 117 g (0.7 mol) of 2-amino-1-(3,4-dihydroxyphenyl)ethanone portion-wise.

-

Heat the reaction to 40°C for 10 hours.

-

Cool to room temperature and slowly introduce hydrogen chloride gas until the pH is ~2.

-

The mixture is then refluxed for 1 hour, followed by slow cooling and crystallization. The solid is collected by filtration and dried.

-

-

Quantitative Data:

-

Yield: 82.2%

-

2.2.3. Step 3: Catalytic Hydrogenation to this compound Hydrochloride

The final reduction is carried out similarly to Route 1.

-

Experimental Protocol:

-

The intermediate from the previous step is subjected to catalytic hydrogenation using a palladium catalyst.

-

-

Quantitative Data:

-

Yield: 85.3%

-

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis and pharmacological activity of this compound.

Table 1: Synthesis Yields

| Synthesis Route | Step | Product | Yield (%) |

| Route 1 | 1 | 2-Chloro-3',4'-dihydroxyacetophenone | 62 |

| 2 | 3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride | 45 | |

| 3 | This compound Hydrochloride | 65.5 | |

| Route 2 | 1 | 2-amino-1-(3,4-dihydroxyphenyl)ethanone | 76.82 |

| 2 | 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride | 82.2 | |

| 3 | This compound Hydrochloride | 85.3 |

Table 2: Spectroscopic Data for this compound Hydrochloride and Intermediates

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | IR (KBr, cm⁻¹) |

| 2-Chloro-3',4'-dihydroxyacetophenone | δ 7.40 (d, 1H), 7.38 (s, 1H), 6.85 (d, 1H), 5.02 (s, 2H) (DMSO-d₆) | Not readily available | Not readily available |

| This compound Hydrochloride | δ 6.8-6.6 (m, 3H, Ar-H), 4.6 (m, 1H, CH-OH), 3.3-2.8 (m, 3H, CH-N and CH₂-N), 1.2 (d, 6H, 2xCH₃) (D₂O) | Not readily available | 3375, 3317, 3209 (O-H, N-H stretching) |

Table 3: Pharmacological Data for this compound

| Parameter | Receptor | Value | Species/System |

| EC₅₀ | β-adrenoceptor (Ca²⁺ current) | 20.0 nM | Frog ventricular myocytes |

| pD₂ | β-adrenoceptor | 8.00 | WKY rat papillary muscle |

| Kᵢ | β₂-adrenoceptor | 0.7 nM | Human |

| β₁-adrenoceptor | 49.5 nM | Human | |

| β₃-adrenoceptor | 611 nM | Human | |

| Kₐ | β-adrenoceptor | 2-3 x 10⁻⁶ M | WKY rat papillary muscle |

| β-adrenoceptor | 2-4 x 10⁻⁸ M | WKY and SHR left atria |

Signaling Pathways and Experimental Workflows

This compound Synthesis Workflow (Route 1)

Caption: Synthetic pathway of this compound starting from Catechol via Friedel-Crafts acylation.

This compound Signaling Pathway

This compound functions as a non-selective full agonist for β₁ and β₂-adrenergic receptors.[4] Its binding initiates a G-protein-coupled receptor (GPCR) signaling cascade.

Caption: Simplified signaling pathway of this compound via β-adrenergic receptor activation.

Conclusion

This compound remains a cornerstone in the study of adrenergic pharmacology. Its discovery not only provided a valuable therapeutic agent but also fundamentally shaped our understanding of receptor theory. The synthetic routes detailed in this guide are robust and have been refined over time for industrial-scale production. The provided quantitative data on its synthesis and pharmacological activity offer a valuable resource for researchers in the field. Further research into selective β-agonists continues to build upon the foundational knowledge gained from the study of this compound.

References

The Isoprenaline Signaling Cascade in Cardiomyocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoprenaline signaling cascade in cardiomyocytes. This compound, a non-selective β-adrenergic receptor agonist, is a critical tool in cardiovascular research, mimicking the effects of catecholamines on the heart. Understanding its signaling pathways is fundamental for elucidating mechanisms of cardiac function and pathology, and for the development of novel therapeutic agents. This document details the core signaling pathway, downstream effects, regulatory mechanisms, and provides relevant quantitative data and experimental protocols.

The Core β-Adrenergic Signaling Cascade

This compound exerts its effects on cardiomyocytes primarily through the activation of β-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs). In the heart, β1-ARs are the predominant subtype, accounting for 75-80% of the total β-AR density, followed by β2-ARs (15-18%).[1]

The canonical signaling pathway initiated by this compound binding to β-ARs is as follows:

-

Receptor Activation and G-Protein Coupling: this compound binding to β-ARs induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).[2][3][4]

-

Adenylate Cyclase Activation and cAMP Production: The activated Gαs-GTP subunit dissociates from the βγ-subunits and binds to and activates adenylyl cyclase (AC).[2][3] Adenylyl cyclase then catalyzes the conversion of Adenosine Triphosphate (ATP) to the second messenger, cyclic Adenosine Monophosphate (cAMP).[2][3][4][5]

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing a conformational change that releases the catalytic subunits.[3][4][5] These active catalytic subunits can then phosphorylate a multitude of downstream target proteins on serine and threonine residues.[6][7]

This primary signaling cascade is crucial for regulating cardiac contractility and heart rate.[3][8][9]

Downstream Effectors and Physiological Responses

The activation of PKA by this compound triggers a wide array of downstream effects that modulate cardiomyocyte function, including contractility, metabolism, and gene expression.

Regulation of Excitation-Contraction Coupling

PKA phosphorylates several key proteins involved in excitation-contraction coupling, leading to enhanced cardiac contractility (inotropic effect) and faster relaxation (lusitropic effect).[10]

-

L-type Calcium Channels (LTCCs): PKA phosphorylates LTCCs, increasing their open probability and leading to a larger influx of Ca2+ into the cell during depolarization.[4][10][11] This increased Ca2+ influx is a primary driver of the enhanced contractility.

-

Phospholamban (PLN): In its unphosphorylated state, PLN inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA). PKA-mediated phosphorylation of PLN relieves this inhibition, leading to increased SERCA activity.[10] This results in faster re-uptake of Ca2+ into the sarcoplasmic reticulum (SR), contributing to faster relaxation.

-

Ryanodine Receptors (RyRs): PKA can also phosphorylate RyRs, the Ca2+ release channels on the SR, potentially increasing their sensitivity to Ca2+-induced Ca2+ release.

-

Troponin I (cTnI): Phosphorylation of cTnI by PKA decreases the sensitivity of the myofilaments to Ca2+, which also contributes to faster relaxation.[10]

Gene Expression and Myocardial Hypertrophy

Prolonged or excessive stimulation with this compound can lead to maladaptive cardiac hypertrophy, a key feature of many cardiovascular diseases.[2][12][13][14] This process involves the activation of multiple signaling pathways downstream of the initial β-AR activation.

-

PI3K/Akt Pathway: this compound treatment can lead to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a known promoter of cell growth and hypertrophy.[2]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also activated by this compound and contribute to the hypertrophic response.[2][13]

-

Calcineurin-NFAT Pathway: this compound can increase intracellular Ca2+ levels, which in turn activates the Ca2+-dependent phosphatase, calcineurin.[11] Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and activate hypertrophic gene expression.

Regulation of the Signaling Cascade

The this compound signaling cascade is tightly regulated to prevent overstimulation and maintain cellular homeostasis. Key regulatory mechanisms include receptor desensitization and the degradation of cAMP.

-

G-Protein Coupled Receptor Kinases (GRKs) and β-Arrestins: Upon agonist binding, β-ARs are phosphorylated by G-protein coupled receptor kinases (GRKs), with GRK2 being the most abundant isoform in the heart.[1][9] This phosphorylation increases the receptor's affinity for β-arrestins.[1][8][9] Binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with Gs proteins, leading to desensitization.[1][8] β-arrestin also promotes the internalization of the receptor, further attenuating the signal.[1][8][15]

-

Phosphodiesterases (PDEs): The intracellular levels of cAMP are controlled by phosphodiesterases (PDEs), which catalyze the hydrolysis of cAMP to AMP.[7][16] In cardiomyocytes, PDE3 and PDE4 are the major isoforms responsible for regulating cAMP levels following β-adrenergic stimulation.[7][17] The compartmentalization of different PDE isoforms within the cell contributes to the formation of localized cAMP microdomains, allowing for specific and targeted signaling.[18]

Quantitative Data

The following tables summarize key quantitative data related to the this compound signaling cascade in cardiomyocytes.

Table 1: Inotropic and Chronotropic Effects of this compound

| Parameter | Species | Preparation | This compound Concentration | Effect | Reference |

| Contractile Force EC50 | Rat | Right ventricle strips | 0.08 ± 0.014 µM | Concentration-dependent increase in contractile force. | [19] |

| cAMP Levels | Rat | Right ventricle strips | 0.1 µM | ~2-fold increase over basal. | [19] |

| Ca2+ Transients | Rabbit | Ventricular myocytes | 1 µM | ~50% increase in maximal rate of [Ca2+]i rise. | [10] |

Table 2: this compound-Induced Hypertrophy Markers

| Marker | Model | This compound Treatment | Fold Change | Reference |

| ANP mRNA | H9c2 cells | 10 µM for 24h | Significantly increased | [13] |

| BNP mRNA | H9c2 cells | 10 µM for 24h | Significantly increased | [13] |

| β-MHC mRNA | SD rats | 5 mg/kg/day for 14 days | Significantly elevated | [14] |

| ANP mRNA | SD rats | 5 mg/kg/day for 14 days | Significantly elevated | [14] |

| Heart weight / Tail length ratio | SD rats | 5 mg/kg/day for 14 days | ~55% increase | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling cascade in cardiomyocytes.

Western Blot Analysis of PKA Substrate Phosphorylation

This protocol is used to quantify the phosphorylation of PKA substrates, such as Phospholamban (PLN) at Ser16 or CREB at Ser133, following this compound stimulation.[6][20]

Materials:

-

Isolated cardiomyocytes

-

This compound solution

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate isolated cardiomyocytes and treat with the desired concentration of this compound for a specified time (e.g., 15-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add chemiluminescent substrate and image the membrane.

FRET-Based Imaging of cAMP Dynamics

Förster Resonance Energy Transfer (FRET)-based biosensors allow for the real-time visualization of cAMP dynamics in living cardiomyocytes.[21][22][23][24]

Materials:

-

Isolated cardiomyocytes

-

Adenovirus carrying a cAMP FRET biosensor (e.g., Epac1-camps)

-

Imaging medium (e.g., modified Ringer solution)

-

Confocal or wide-field fluorescence microscope equipped for FRET imaging

Procedure:

-

Transduction: Transduce isolated cardiomyocytes with the adenovirus carrying the FRET biosensor.

-

Incubation: Culture the cells for 24-48 hours to allow for biosensor expression.

-

Imaging:

-

Place the cells on the microscope stage and maintain at a physiological temperature (e.g., 35°C).

-

Acquire baseline FRET images.

-

Stimulate the cells with this compound.

-

Continuously acquire FRET images to monitor the change in the FRET ratio over time, which corresponds to changes in cAMP concentration.

-

-

Data Analysis: Analyze the FRET ratio changes to determine the kinetics and amplitude of the cAMP response.

In Vitro PKA Kinase Assay

This assay provides a direct measure of PKA activity on a purified substrate.[25][26]

Materials:

-

Purified protein of interest (potential PKA substrate)

-

Recombinant PKA

-

Kinase buffer

-

ATP

-

Phospho-specific antibody for the PKA target motif

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Kinase Reaction:

-

Combine the purified substrate, recombinant PKA, and kinase buffer in a microcentrifuge tube.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time.

-

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Western Blot Analysis:

-

Run the reaction products on an SDS-PAGE gel.

-

Perform a Western blot using a phospho-specific antibody that recognizes the PKA phosphorylation motif to detect the phosphorylated substrate.

-

This guide provides a foundational understanding of the this compound signaling cascade in cardiomyocytes. The intricate network of signaling molecules and regulatory mechanisms highlights the complexity of cardiac function and offers numerous potential targets for therapeutic intervention in cardiovascular diseases. The provided protocols serve as a starting point for researchers to investigate this critical signaling pathway further.

References

- 1. GRK2 and β-arrestins in cardiovascular disease: Something old, something new - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Wogonin Attenuates this compound-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pnas.org [pnas.org]

- 8. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]

- 9. Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of excitation–contraction coupling by isoproterenol in cardiomyocytes with controlled SR Ca2+ load and Ca2+ current trigger - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. GDH promotes this compound-induced cardiac hypertrophy by activating mTOR signaling via elevation of α-ketoglutarate level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of G protein-coupled receptor kinase 2 and arrestins in beta-adrenergic receptor internalization. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 16. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of cyclic nucleotide phosphodiesterase isoforms in cAMP compartmentation following β2-adrenergic stimulation of ICa,L in frog ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iris.unito.it [iris.unito.it]

- 19. Discrepancy between inotropic response and cyclic AMP production induced by this compound and forskolin in rat ventricle strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. FRET biosensor uncovers cAMP nano-domains at β-adrenergic targets that dictate precise tuning of cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Imaging alterations of cardiomyocyte cAMP microdomains in disease [frontiersin.org]

- 23. Interactions of Calcium Fluctuations during Cardiomyocyte Contraction with Real-Time cAMP Dynamics Detected by FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ahajournals.org [ahajournals.org]

- 25. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoprenaline Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenaline, also known as isoproterenol (B85558), is a synthetic catecholamine that has been a cornerstone in adrenergic pharmacology for decades.[1] As a non-selective β-adrenergic receptor agonist, it has nearly equal affinity for β1 and β2 receptors, with minimal activity at α-adrenergic receptors at lower concentrations.[1][2] This potent sympathomimetic amine has been utilized in the treatment of bradycardia, heart block, and historically, asthma.[1][2] The structural backbone of this compound, a phenylethylamine derivative, has served as a fundamental template for the design of a multitude of β-adrenergic agonists and antagonists. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of novel therapeutics with enhanced selectivity and improved pharmacological profiles.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on the key structural motifs that govern its interaction with adrenergic receptors. We will delve into the quantitative aspects of its binding affinity and functional potency, present detailed experimental protocols for key assays, and visualize the critical signaling pathways it modulates.

Core Structure and Pharmacophore

The essential pharmacophore of this compound, and catecholamines in general, consists of three key components:

-

A catechol ring: A benzene (B151609) ring with hydroxyl groups at the 3 and 4 positions. These hydroxyl groups are crucial for high-affinity binding to the adrenergic receptors through hydrogen bonding.

-

An ethanolamine (B43304) side chain: A two-carbon chain with a hydroxyl group on the β-carbon and an amine group. The β-hydroxyl group is important for receptor binding and intrinsic activity.

-

A bulky N-alkyl substituent: In the case of this compound, this is an isopropyl group. This feature is a primary determinant of its β-receptor selectivity.

Structure-Activity Relationship (SAR) of this compound and its Analogs

The biological activity of this compound can be finely tuned by modifying its core structure. The following sections dissect the SAR at different positions of the molecule.

The Catechol Ring

The 3,4-dihydroxy substitution on the benzene ring is critical for high-potency β-adrenergic agonism. Removal or substitution of these hydroxyl groups generally leads to a significant decrease in agonist activity. For instance, replacement of the 3' and 4'-hydroxyl groups with chloro groups, as seen in dichlorothis compound (DCI), results in a compound that acts as a β-adrenergic antagonist, albeit a weak one.

The Ethanolamine Side Chain

-

β-Hydroxyl Group: The hydroxyl group on the β-carbon of the ethanolamine side chain is essential for direct agonist activity. Its removal significantly reduces the intrinsic sympathomimetic activity. The stereochemistry at this position is also crucial, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.

-

α-Carbon: Substitution on the α-carbon can influence the duration of action. The addition of a methyl group, for example, can confer resistance to metabolism by monoamine oxidase (MAO), thereby prolonging the compound's effects.

The N-Alkyl Substituent

The nature and size of the substituent on the terminal amine are the most critical factors in determining the selectivity for β- versus α-adrenergic receptors.

-

Increasing Bulk Favors β-Receptors: As the size of the N-alkyl group increases, the affinity for β-receptors increases, while the affinity for α-receptors decreases.

-

N-H (Norepinephrine): Primarily an α-agonist with some β1 activity.

-

N-Methyl (Epinephrine): Potent agonist at both α and β receptors.

-

N-Isopropyl (this compound): A potent, non-selective β-agonist with very little α-activity.[1]

-

N-tert-Butyl (Colterol): Shows a preference for β2-receptors.

-

This principle has been the guiding force in the development of β2-selective agonists used in the treatment of asthma, such as salbutamol, which features a tert-butyl group.

Quantitative Data on this compound and Analog Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and related compounds at different adrenergic receptor subtypes. These values are compiled from various in vitro studies.

Table 1: Binding Affinities (Ki) of Adrenergic Agonists

| Compound | Receptor Subtype | Ki (nM) | Species |

| This compound | β1 | 49.5 | Human |

| β2 | 0.7 | Human | |

| β3 | 611 | Human | |

| Norepinephrine | β1 | - | - |

| β2 | - | - | |

| Epinephrine | β1 | - | - |

| β2 | - | - | |

| Salbutamol | β2 | - | - |

Data presented as illustrative and may vary based on experimental conditions. A comprehensive search for directly comparable Ki values for all compounds in the same experimental setup was not fruitful.

Table 2: Functional Potency (EC50) of Adrenergic Agonists

| Compound | Assay | Receptor Subtype | EC50 (nM) | Species |

| This compound | cAMP Accumulation | β2 | - | Human Lymphocytes |

| Norepinephrine | cAMP Accumulation | β2 | ~50x higher than this compound | Human Lymphocytes |

| Epinephrine | cAMP Accumulation | β2 | ~10x higher than this compound | Human Lymphocytes |

EC50 values are highly dependent on the specific functional assay and cell system used. The data from human lymphocytes indicates the relative potency for stimulating cAMP production via β2-receptors.[3] One study on rat cardiac tissue reported pD2 values (negative logarithm of EC50) for this compound of 8.00 on WKY papillary muscles.[4]

This compound Signaling Pathway

This compound exerts its effects by activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway is as follows:

-

Receptor Binding: this compound binds to the extracellular domain of the β-adrenergic receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The Gαs subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates protein kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to the physiological effects of this compound, such as increased heart rate and force of contraction (β1) and smooth muscle relaxation (β2).

This compound signaling cascade.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from adrenergic receptors by this compound or its analogs.

Materials:

-

Cell membranes expressing the adrenergic receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [3H]-dihydroalprenolol for β-receptors).

-

Unlabeled this compound or analog.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound or analog).

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Radioligand binding assay workflow.

cAMP Accumulation Assay

This functional assay is used to determine the potency (EC50) of an agonist in stimulating the production of the second messenger cAMP.

Objective: To measure the amount of cAMP produced in response to stimulation of β-adrenergic receptors by this compound or its analogs.

Materials:

-

Whole cells expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells).

-

This compound or analog.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plate reader compatible with the detection kit.

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.

-

Agonist Stimulation: Add varying concentrations of the agonist (this compound or analog) to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in the cAMP detection kit.

-

cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions. This typically involves a competitive immunoassay format.

-

Data Analysis: Plot the measured signal (which is inversely or directly proportional to the cAMP concentration, depending on the kit) against the logarithm of the agonist concentration. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by non-linear regression.[6][7]

cAMP accumulation assay workflow.

Conclusion

The structure-activity relationship of this compound provides a classic and elegant example of how subtle modifications to a molecule's structure can profoundly impact its pharmacological properties, particularly its affinity and selectivity for different receptor subtypes. The principles derived from the study of this compound and its analogs have been instrumental in the development of a wide array of clinically significant adrenergic drugs. A thorough understanding of these SAR principles, coupled with robust quantitative assays, remains a critical component of modern drug discovery and development in the field of adrenergic pharmacology. This guide has provided a foundational overview, quantitative data, and detailed methodologies to aid researchers in this endeavor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. WO2018127806A1 - Process for preparation of isoproterenol hydrochloride - Google Patents [patents.google.com]

- 3. Relative efficacy and potency of beta-adrenoceptor agonists for generating cAMP in human lymphocytes [pubmed.ncbi.nlm.nih.gov]

- 4. Affinity constants and beta-adrenoceptor reserves for this compound on cardiac tissue from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 7. resources.revvity.com [resources.revvity.com]

Isoprenaline: A Non-Selective Beta-Adrenergic Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline, also known as isoproterenol (B85558), is a potent synthetic sympathomimetic amine and a non-selective agonist for beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] Structurally similar to epinephrine, it exhibits high affinity for both β-adrenergic receptor subtypes, leading to a wide range of physiological responses, primarily affecting the cardiovascular and respiratory systems. This technical guide provides an in-depth overview of the pharmacology of this compound, including its mechanism of action, signaling pathways, and pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols and quantitative data are presented to facilitate its application in preclinical research and drug development.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a cascade of intracellular signaling events.

1.1. Canonical Gs-cAMP-PKA Pathway

The primary signaling pathway activated by this compound is the Gs-adenylyl cyclase-cyclic AMP (cAMP)-protein kinase A (PKA) pathway.[1]

-

Receptor Binding and Gs Protein Activation: Upon binding of this compound to β1 or β2 receptors, a conformational change in the receptor promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit from the Gβγ dimer.

-

Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cAMP.

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits of PKA are then able to phosphorylate various downstream target proteins, leading to specific cellular responses.

1.2. Alternative Signaling: Gs-to-Gi Switching and MAPK/ERK Pathway Activation

Emerging evidence suggests that under certain conditions, β-adrenergic receptors can switch their coupling from Gs to Gi proteins, leading to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2][3] This "Gs-to-Gi switching" is thought to be dependent on PKA-mediated phosphorylation of the receptor.[3]

-

PKA-mediated Receptor Phosphorylation: Following initial Gs activation, PKA can phosphorylate the β-adrenergic receptor.

-

Coupling to Gi: This phosphorylation facilitates a switch in G-protein coupling from Gs to Gi.

-

MAPK/ERK Activation: The activated Gβγ subunits of the Gi protein can then initiate a signaling cascade involving Src, Ras, and Raf, ultimately leading to the phosphorylation and activation of ERK1/2.[2] this compound has been shown to activate the MAPK (ERK1/2 and p38) pathway in mouse myocardium.[4]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound's interaction with β-adrenergic receptors.

Table 1: Binding Affinities (Ki) of this compound for Human β-Adrenergic Receptors

| Receptor Subtype | Ki (μM) | Reference |

| β1-Adrenergic Receptor | 0.22 | [5] |

| β2-Adrenergic Receptor | 0.46 (in the presence of GTP) | [5] |

| β2-Adrenergic Receptor | 0.02 (in the absence of GTP) | [5] |

| β3-Adrenergic Receptor | 1.6 | [5] |

Table 2: Functional Potency (EC50) of this compound for cAMP Accumulation

| Cell Line | Receptor Expressed | EC50 (nM) | Reference |

| CHO-K1 | Human β1-Adrenergic Receptor | 7.7 ± 0.7 | |

| CHO-K1 | Human β2-Adrenergic Receptor | 0.5 ± 0.05 | |

| HEK-293 | Human β2-Adrenergic Receptor | 0.2 μM (200 nM) | [6] |

Table 3: In Vivo Cardiovascular Effects of this compound in Humans

| Parameter | Dose/Concentration | Effect | Reference |

| Heart Rate | Intravenous bolus injections | Dose-dependent increase | [7] |

| Mean Blood Pressure | At a heart rate increase of 25 beats/min | 9-11 mm Hg decrease | [7] |

| Systolic Blood Pressure | 5 and 15 ng/kg/min infusion | Dose-dependent increase | [8] |

| Diastolic Blood Pressure | 5 and 15 ng/kg/min infusion | Decrease | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

3.1. Radioligand Binding Assay for β-Adrenergic Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for β-adrenergic receptors.

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the β-adrenergic receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Membrane preparation (typically 10-50 µg of protein).

-

A fixed concentration of a suitable radioligand (e.g., [125I]-cyanopindolol).

-

Increasing concentrations of unlabeled this compound (for competition curve).

-

Assay buffer to a final volume.

-

-

For determining non-specific binding, add a high concentration of a non-selective β-antagonist (e.g., 10 µM propranolol) in separate wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.

-

Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

3.2. cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate the production of intracellular cAMP.

Protocol (using HTRF - Homogeneous Time-Resolved Fluorescence):

-

Cell Culture and Plating:

-

Culture cells stably or transiently expressing the β-adrenergic receptor of interest in appropriate growth medium.

-

Plate the cells in a 384-well plate at a suitable density and allow them to adhere overnight.

-

-

Cell Stimulation:

-

Prepare a serial dilution of this compound in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Remove the culture medium from the cells and add the this compound solutions.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

cAMP Detection:

-

Following the stimulation, add the HTRF lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for cell lysis and the competitive immunoassay to reach equilibrium.

-

-

Measurement and Data Analysis:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the ratio of the two fluorescence signals. This ratio is inversely proportional to the amount of cAMP produced.

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the fluorescence ratio against the logarithm of the this compound concentration to create a dose-response curve.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) from the curve using non-linear regression analysis.

-

3.3. In Vivo this compound-Induced Cardiac Hypertrophy Model in Rats

This protocol describes a common method to induce cardiac hypertrophy in rats for studying the long-term effects of β-adrenergic stimulation.

Protocol:

-

Animal Model:

-

Use adult male Wistar or Sprague-Dawley rats.

-

Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

-

This compound Administration:

-

Monitoring:

-

Monitor the animals daily for any signs of distress.

-

Measure body weight regularly.

-

-

Assessment of Cardiac Hypertrophy:

-

At the end of the treatment period, euthanize the animals.

-

Excise the hearts, blot them dry, and weigh them. Calculate the heart weight to body weight ratio (HW/BW) as an index of hypertrophy.

-

The heart can be further processed for histological analysis (e.g., H&E staining to measure cardiomyocyte size), molecular analysis (e.g., qPCR for hypertrophic markers like ANP and BNP), or biochemical assays.

-

Conclusion

This compound remains a valuable pharmacological tool for studying the function and regulation of the β-adrenergic system. Its non-selective nature allows for the simultaneous investigation of β1 and β2 receptor-mediated effects. The detailed information and protocols provided in this guide are intended to support researchers in designing and executing robust experiments to further elucidate the complex roles of β-adrenergic signaling in health and disease. Careful consideration of the dual signaling capabilities of this compound, including the canonical Gs-cAMP pathway and the alternative Gs-to-Gi switching mechanism, is crucial for a comprehensive understanding of its cellular and physiological effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Both Gs and Gi proteins are critically involved in isoproterenol-induced cardiomyocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ups and downs of Gs- to Gi-protein switching - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Isoproterenol-induced activation of MAPK, NFkappaB and JAK/STAT pathway in mouse myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of the human beta-2 adrenergic receptor in mammalian cells (Conference) | OSTI.GOV [osti.gov]

- 7. Heart rate and blood pressure responses to intravenous boluses of this compound in the presence of propranolol, practolol and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic and cardiovascular effects of infusions of low doses of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Isoprenaline in the Cyclic AMP Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline, a non-selective β-adrenergic receptor agonist, is a cornerstone pharmacological tool for investigating the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. Its robust and well-characterized mechanism of action provides a reliable method for stimulating adenylyl cyclase, leading to a surge in intracellular cAMP levels. This guide offers an in-depth exploration of this compound's role in this critical signaling cascade, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: this compound and the cAMP Pathway

This compound, also known as isoproterenol (B85558), is a synthetic catecholamine structurally similar to epinephrine.[1][2] It exerts its physiological effects by potently activating both β1- and β2-adrenergic receptors.[1][3] This non-selective agonism makes it an invaluable tool for studying the downstream signaling events common to these receptor subtypes, most notably the activation of the cyclic AMP (cAMP) pathway.

The cAMP pathway is a ubiquitous second messenger system that translates extracellular signals into a wide array of intracellular responses.[2][3] The binding of an agonist like this compound to a Gs protein-coupled receptor (GPCR), such as the β-adrenergic receptor, initiates a cascade of events that ultimately modulates cellular function.

The Core Signaling Cascade

The activation of the cAMP pathway by this compound follows a well-defined sequence of molecular events:

-

Receptor Binding: this compound binds to β1- and β2-adrenergic receptors on the cell surface.[1]

-

G Protein Activation: This binding induces a conformational change in the receptor, which in turn activates a stimulatory G protein (Gs). The Gs protein releases its bound GDP and binds GTP, causing the dissociation of its α subunit (Gαs) from the βγ subunits.[2][3]

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex translocates along the plasma membrane and binds to and activates the enzyme adenylyl cyclase.[3]

-

cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of ATP into cyclic AMP.[3]

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to release the catalytic subunits. These now-active catalytic subunits can phosphorylate a multitude of downstream protein targets on serine and threonine residues, thereby altering their activity and eliciting a cellular response.

Below is a diagram illustrating this signaling pathway.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for this compound's interaction with the β-adrenergic receptor and its effect on cAMP accumulation. These values can vary depending on the cell type, tissue, and experimental conditions.

Table 1: this compound Binding Affinity (Kd) and Dissociation Constants (KA)

| Parameter | Receptor/Tissue | Species | Value (M) | Reference(s) |

| Kd | Adipocytes | Rat | 3-5 x 10⁻⁶ | [4] |

| Kd | Adipocytes | Human | 0.9-1 x 10⁻⁶ | [4] |

| KA | Papillary Muscle | Rat (WKY) | 2-3 x 10⁻⁶ | [5] |

| KA | Left Atria | Rat (WKY & SHR) | 2-4 x 10⁻⁸ | [5] |

| KA | Aorta (β2) | Rat (WKY) | 2.1 x 10⁻⁷ | [6] |

Table 2: this compound Potency (EC50) for cAMP Accumulation and Functional Response (pD2)

| Parameter | Cell Line/Tissue | Species | Value | Reference(s) |

| EC50 (cAMP) | B50 Neuronal Cells | Rat | 0.1 µM | [7] |

| EC50 (cAMP) | C6 Astrocytoma Cells | Rat | 0.01 µM | [7] |

| EC50 (MAPK activation) | - | - | 1-3 µM | [8] |

| pD2 (relaxation) | Aorta | Rat (WKY, 5-week) | 8.40 | [6] |

| pD2 (relaxation) | Aorta | Rat (SHR, 5-week) | 8.03 | [6] |

| pD2 (contraction) | Papillary Muscle | Rat (WKY) | 8.00 | [5] |

| pD2 (contraction) | Papillary Muscle | Rat (SHR) | 7.72 | [5] |

| pD2 (cAMP) | Taenia caecum | Guinea Pig | 8.59 | [9] |

pD2 is the negative logarithm of the EC50 value.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are foundational protocols for key experiments used to study the this compound-cAMP pathway.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol is a generalized procedure for determining receptor density (Bmax) and ligand affinity (Kd) using a radiolabeled ligand.[10][11]

Objective: To quantify β-adrenergic receptor expression and binding affinity in a given tissue or cell membrane preparation.

Materials:

-

Tissue or cells expressing β-adrenergic receptors

-

Radioligand (e.g., [¹²⁵I]-Cyanopindolol)

-

Non-specific binding competitor (e.g., Propranolol)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Lysis/Homogenization Buffer

-

Protein Assay Reagents (e.g., BCA kit)

-

Glass fiber filters

-

Filtration apparatus (e.g., Brandel Harvester)

-

Scintillation counter and cocktail

Procedure:

-